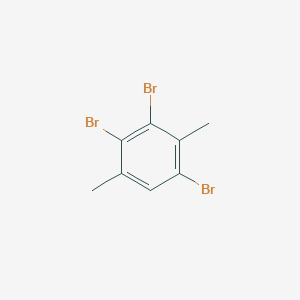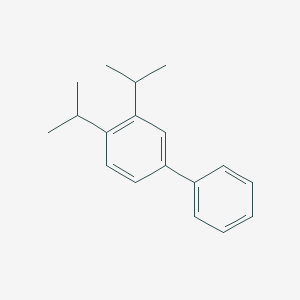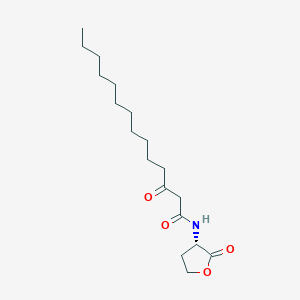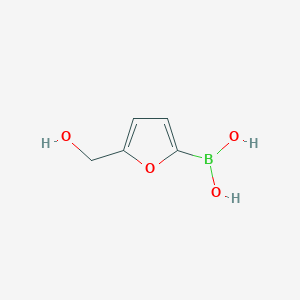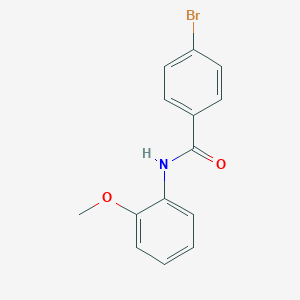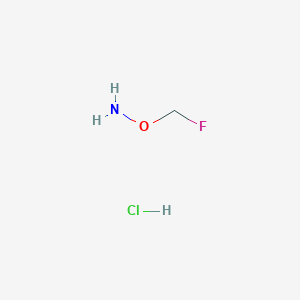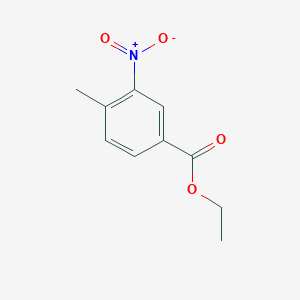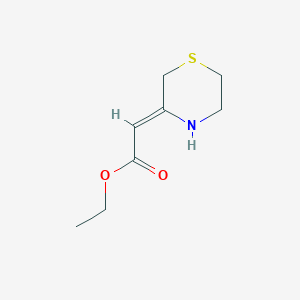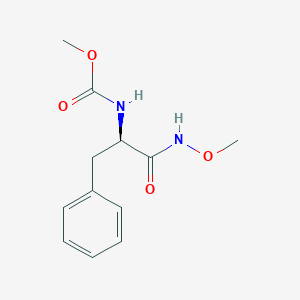
(R)-1-(甲氧基氨基)-1-氧代-3-苯基丙烷-2-基氨基甲酸甲酯
描述
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is a chiral compound with significant potential in various scientific fields. This compound features a methoxyamino group, a phenyl ring, and a carbamate moiety, making it an interesting subject for research in organic chemistry and pharmacology.
科学研究应用
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate typically involves the following steps:
Formation of the Methoxyamino Intermediate: This step involves the reaction of a suitable precursor with methoxyamine under controlled conditions to form the methoxyamino intermediate.
Coupling with Phenylpropan-2-ylcarbamate: The intermediate is then coupled with phenylpropan-2-ylcarbamate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired enantiomeric purity and yield.
化学反应分析
Types of Reactions
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxyamino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
作用机制
The mechanism of action of ®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may facilitate binding through hydrophobic interactions, while the carbamate moiety can participate in covalent bonding with nucleophilic residues.
相似化合物的比较
Similar Compounds
(S)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate: The enantiomer of the compound, differing in its stereochemistry.
Methyl 1-(hydroxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate: Similar structure but with a hydroxyamino group instead of a methoxyamino group.
Methyl 1-(amino)-1-oxo-3-phenylpropan-2-ylcarbamate: Lacks the methoxy group, featuring a primary amino group instead.
Uniqueness
®-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of the methoxyamino group, which can impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
methyl N-[(2R)-1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-12(16)13-10(11(15)14-18-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAUQHSJMAOFY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
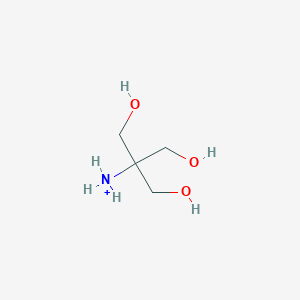
![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)
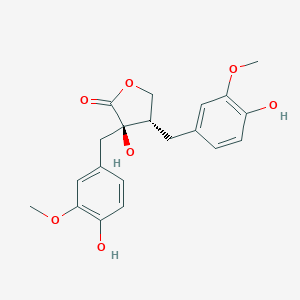
![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
